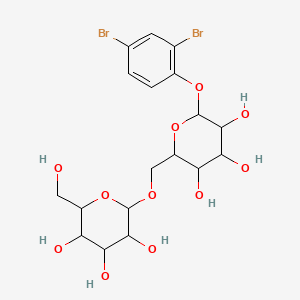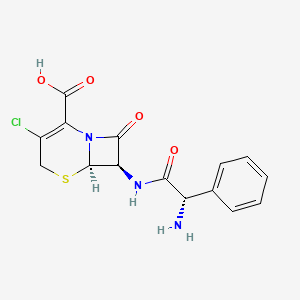
2,6-Dibromo-4-(2-bromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(2-bromophenoxy)phenol is a brominated phenol derivative with the molecular formula C12H7Br3O2 and a molecular weight of 422.89 g/mol. This compound is known for its use in the preparation of molecular switches.
Métodos De Preparación
The synthesis of 2,6-Dibromo-4-(2-bromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .
Análisis De Reacciones Químicas
2,6-Dibromo-4-(2-bromophenoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various bases and solvents depending on the specific reaction conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(2-bromophenoxy)phenol has several scientific research applications:
Chemistry: It is used in the preparation of molecular switches, which are essential components in molecular electronics.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying biological interactions and developing pharmaceuticals.
Industry: It is used in the synthesis of other brominated compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(2-bromophenoxy)phenol involves its interaction with molecular targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenolic group can form hydrogen bonds, further affecting its behavior in various environments .
Comparación Con Compuestos Similares
2,6-Dibromo-4-(2-bromophenoxy)phenol can be compared with other brominated phenols such as:
2,4-Dibromophenol: Another brominated phenol with different bromination positions, leading to different reactivity and applications.
2,6-Dibromophenol: A simpler brominated phenol with only two bromine atoms, used in different contexts.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the phenoxy group, which imparts distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C12H7Br3O2 |
|---|---|
Peso molecular |
422.89 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(2-bromophenoxy)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6,16H |
Clave InChI |
ARILTEASMMOJNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


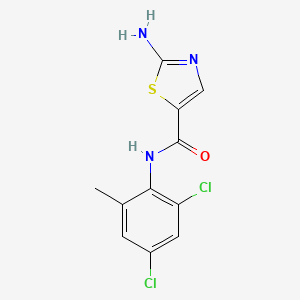
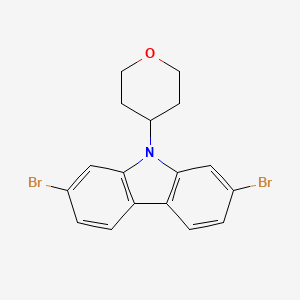
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
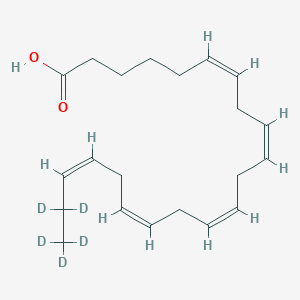

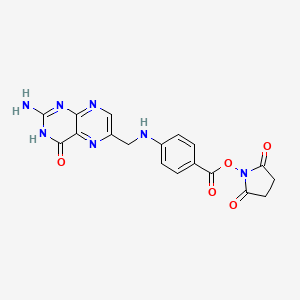
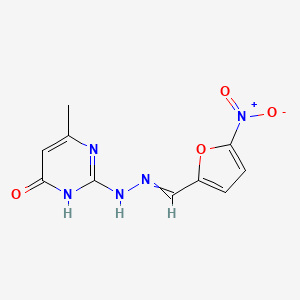

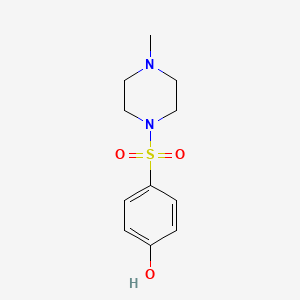

![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

